Cas no 141944-72-1 (2-Piperazineacetonitrile, 1-(phenylmethyl)-)
2-Piperazineacetonitrile, 1-(phenylmethyl)- Chemical and Physical Properties
Names and Identifiers
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- 141944-72-1
- EN300-4395580
- (1-Benzylpiperazin-2-yl)acetonitrile
- DTXSID90617848
- 2-Piperazineacetonitrile, 1-(phenylmethyl)-
-
- Inchi: 1S/C13H17N3/c14-7-6-13-10-15-8-9-16(13)11-12-4-2-1-3-5-12/h1-5,13,15H,6,8-11H2
- InChI Key: RSBDWVSKPHPULI-UHFFFAOYSA-N
- SMILES: N1(CC2C=CC=CC=2)CCNCC1CC#N
Computed Properties
- Exact Mass: 215.142247555Da
- Monoisotopic Mass: 215.142247555Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 249
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 39.1Ų
2-Piperazineacetonitrile, 1-(phenylmethyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-4395580-0.05g |
2-(1-benzylpiperazin-2-yl)acetonitrile |
141944-72-1 | 95.0% | 0.05g |
$1086.0 | 2025-03-15 | |
| Enamine | EN300-4395580-0.1g |
2-(1-benzylpiperazin-2-yl)acetonitrile |
141944-72-1 | 95.0% | 0.1g |
$1137.0 | 2025-03-15 | |
| Enamine | EN300-4395580-0.25g |
2-(1-benzylpiperazin-2-yl)acetonitrile |
141944-72-1 | 95.0% | 0.25g |
$1190.0 | 2025-03-15 | |
| Enamine | EN300-4395580-0.5g |
2-(1-benzylpiperazin-2-yl)acetonitrile |
141944-72-1 | 95.0% | 0.5g |
$1241.0 | 2025-03-15 | |
| Enamine | EN300-4395580-1.0g |
2-(1-benzylpiperazin-2-yl)acetonitrile |
141944-72-1 | 95.0% | 1.0g |
$1293.0 | 2025-03-15 | |
| Enamine | EN300-4395580-2.5g |
2-(1-benzylpiperazin-2-yl)acetonitrile |
141944-72-1 | 95.0% | 2.5g |
$2704.0 | 2025-03-15 | |
| Enamine | EN300-4395580-5.0g |
2-(1-benzylpiperazin-2-yl)acetonitrile |
141944-72-1 | 95.0% | 5.0g |
$5332.0 | 2025-03-15 | |
| Enamine | EN300-4395580-10.0g |
2-(1-benzylpiperazin-2-yl)acetonitrile |
141944-72-1 | 95.0% | 10.0g |
$10396.0 | 2025-03-15 |
2-Piperazineacetonitrile, 1-(phenylmethyl)- Related Literature
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on 2-Piperazineacetonitrile, 1-(phenylmethyl)-
Comprehensive Overview of 2-Piperazineacetonitrile, 1-(phenylmethyl)- (CAS No. 141944-72-1)
2-Piperazineacetonitrile, 1-(phenylmethyl)- (CAS No. 141944-72-1) is a specialized organic compound widely utilized in pharmaceutical and chemical research. This compound, featuring a piperazine core modified with a phenylmethyl group and an acetonitrile moiety, has garnered significant attention due to its versatile applications in drug discovery and material science. Researchers often explore its potential as a building block for synthesizing bioactive molecules, particularly in the development of central nervous system (CNS) therapeutics and enzyme inhibitors.
The structural uniqueness of 2-Piperazineacetonitrile, 1-(phenylmethyl)- lies in its ability to act as a multifunctional intermediate. Its piperazine ring provides a rigid scaffold, while the acetonitrile group offers reactivity for further derivatization. This combination makes it invaluable for designing highly selective ligands and small-molecule probes. Recent studies highlight its role in optimizing ADME (Absorption, Distribution, Metabolism, Excretion) properties of drug candidates, a critical factor in modern pharmacokinetic research.
In the context of green chemistry and sustainable synthesis, CAS No. 141944-72-1 has been investigated for its compatibility with catalytic processes and solvent-free reactions. With growing interest in eco-friendly methodologies, researchers are exploring its use in one-pot syntheses and flow chemistry applications. These advancements align with global trends toward reducing chemical waste and improving atom economy.
From a commercial perspective, the demand for 2-Piperazineacetonitrile, 1-(phenylmethyl)- is driven by its relevance in patented pharmaceutical formulations. Companies specializing in custom synthesis and contract research organizations (CROs) frequently seek this compound for library expansion and hit-to-lead optimization. Its stability under standard storage conditions and compatibility with high-throughput screening (HTS) platforms further enhance its utility.
Analytical characterization of CAS No. 141944-72-1 typically involves techniques such as NMR spectroscopy, mass spectrometry, and HPLC purity analysis. These methods ensure batch-to-batch consistency, a crucial requirement for regulatory compliance in pharmaceutical applications. Recent discussions in scientific forums emphasize the importance of quality control protocols for such intermediates, especially when used in GLP (Good Laboratory Practice) environments.
Emerging trends in computational chemistry have also spotlighted 2-Piperazineacetonitrile, 1-(phenylmethyl)- as a subject for molecular docking studies and quantitative structure-activity relationship (QSAR) modeling. Its well-defined stereochemistry and moderate lipophilicity make it an ideal candidate for in silico drug design projects, addressing current industry needs for cost-effective lead generation.
In summary, 2-Piperazineacetonitrile, 1-(phenylmethyl)- (CAS No. 141944-72-1) represents a critical tool in modern chemical research. Its multifaceted applications—spanning medicinal chemistry, process optimization, and computational analysis—underscore its enduring relevance. As scientific inquiries evolve toward precision medicine and targeted therapies, this compound is poised to remain a cornerstone in innovative research workflows.
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